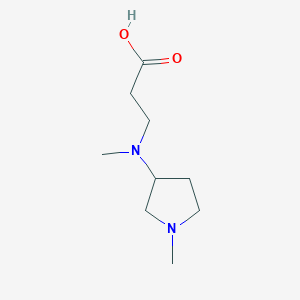
5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
Overview
Description
5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potential drug candidate due to its diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.
Mechanism of Action
The mechanism of action of 5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that it exerts its biological effects by modulating different signaling pathways. For instance, it has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer development. It has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cell survival.
Biochemical and Physiological Effects:
Apart from its therapeutic potential, this compound has been reported to exhibit several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This effect may contribute to its anticonvulsant activity. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. This effect may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is its diverse biological activities, making it a potential drug candidate for the treatment of various diseases. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole. One of the potential areas of research is the development of novel analogs with improved pharmacokinetic properties. Another direction is the investigation of its potential use as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
Scientific Research Applications
5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also shown promising anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to possess anticonvulsant activity, making it a potential drug candidate for the treatment of epilepsy.
properties
IUPAC Name |
5-piperidin-3-yl-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10/h1,3,5,7,10,14H,2,4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJABBJUGFLNJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine](/img/structure/B3302193.png)
![4-[5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3302202.png)


![2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol](/img/structure/B3302227.png)







![7-Tert-butyl-2,4-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3302305.png)
